3,4-dimethoxy-N-quinolin-2-ylbenzamide
Description
Overview of Quinolines as Privileged Heterocyclic Scaffolds in Medicinal Chemistry
The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry and a recurring motif in a vast number of biologically active compounds. nih.govmdpi.com Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of features for molecular recognition by biological targets.
The story of quinoline in medicine is inextricably linked with the fight against malaria. The isolation of quinine (B1679958) from the bark of the Cinchona tree in the 19th century marked a turning point in the treatment of this devastating disease and laid the foundation for the development of synthetic antimalarial drugs. nih.gov This initial success spurred extensive research into quinoline chemistry, leading to the discovery of a plethora of derivatives with diverse therapeutic applications. Over the decades, the quinoline nucleus has been chemically modified in countless ways, a testament to its enduring importance in drug discovery.
The biological activities associated with the quinoline motif are remarkably broad, underscoring its privileged status. Beyond its well-established role in antimalarial drugs, quinoline derivatives have been investigated for a wide array of pharmacological effects. These include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net The versatility of the quinoline scaffold allows it to serve as a template for the design of molecules that can interact with various enzymes, receptors, and even nucleic acids.
| Investigated Bioactivity | Examples of Quinoline Derivatives | Reference |
| Anticancer | Camptothecin, Topotecan | nih.gov |
| Antibacterial | Ciprofloxacin, Levofloxacin | nih.gov |
| Antimalarial | Quinine, Chloroquine, Mefloquine | nih.gov |
| Antifungal | Substituted quinolines | mdpi.com |
| Anti-inflammatory | Quinoline-carboxamides | researchgate.net |
| Neuroprotective | Quinoline derivatives | researchgate.net |
Benzamide (B126) Core in Chemical Biology and Drug Discovery
The benzamide core, a simple yet elegant functional group, is another mainstay in the design of biologically active molecules. Its presence in numerous approved drugs highlights its importance and versatility in medicinal chemistry.
The benzamide moiety offers significant opportunities for structural modification. The aromatic ring can be substituted with a wide variety of functional groups to modulate properties such as lipophilicity, electronic character, and steric bulk. Furthermore, the amide bond itself is a key structural feature, capable of participating in hydrogen bonding, a crucial interaction for binding to biological targets. This modularity allows for the fine-tuning of a molecule's pharmacological profile.
Benzamide derivatives have been shown to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. biocrick.com They can act as agonists, antagonists, or allosteric modulators, depending on their specific structure and the target they interact with. For instance, certain benzamides are known to be potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are important targets in cancer therapy. The ability of the benzamide group to form key hydrogen bonds within the binding sites of these proteins is often a critical determinant of their activity. biocrick.com
| Biological Target/Activity | Examples of Benzamide Derivatives | Reference |
| Dopamine (B1211576) Receptor Antagonists | Sulpiride, Amisulpride | biocrick.com |
| Prokinetic Agents | Metoclopramide, Itopride | biocrick.comnih.gov |
| PARP Inhibitors | Olaparib, Rucaparib | biocrick.com |
| Antimicrobial Agents | N'-benzylidene-3,4-dimethoxybenzohydrazide | nih.gov |
Rationale for Research on 3,4-dimethoxy-N-quinolin-2-ylbenzamide
The rationale for investigating this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. In this case, the well-established biological relevance of the quinoline and benzamide scaffolds provides a strong foundation for the design of this hybrid molecule.
The linkage of the benzamide nitrogen to the 2-position of the quinoline ring creates a specific spatial arrangement of these two key components. The 3,4-dimethoxy substitution pattern on the benzoyl ring is also of particular interest. Methoxy (B1213986) groups are known to be important for the biological activity of many natural products and synthetic compounds. They can influence a molecule's conformation, solubility, and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. For example, derivatives of 3,4-dimethoxybenzoic acid have been explored for their gastrointestinal prokinetic and antimicrobial activities. nih.govbiocrick.com
Given the broad spectrum of activities associated with both quinoline and benzamide derivatives, research into this compound could be directed towards a number of therapeutic areas. For instance, considering the anticancer properties of many quinoline compounds and the role of some benzamides as enzyme inhibitors, this hybrid molecule could be investigated as a potential anticancer agent. Similarly, the known antimicrobial activities of both parent scaffolds suggest that it could be a candidate for the development of new anti-infective drugs. The specific combination of these structural features in this compound presents a unique chemical entity that warrants further investigation to elucidate its potential pharmacological profile.
Scope and Objectives of the Research Outline
This article will provide a comprehensive overview of the current understanding of this compound from a preclinical and mechanistic perspective.
The primary focus will be on the foundational scientific investigations that underpin the potential therapeutic applications of this compound. This includes a detailed discussion of its synthesis, the relationship between its structure and biological activity, and the use of computational tools to predict its molecular interactions.
The subsequent sections will delve into the specifics of how this compound can be synthesized, how modifications to its structure might affect its activity, and how computational models can guide its further development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-quinolin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(11-16(15)23-2)18(21)20-17-10-8-12-5-3-4-6-14(12)19-17/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJAJCJNAXLLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325892 | |
| Record name | 3,4-dimethoxy-N-quinolin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
909378-33-2 | |
| Record name | 3,4-dimethoxy-N-quinolin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies
The synthesis of 3,4-dimethoxy-N-quinolin-2-ylbenzamide can be achieved through established amidation reactions. A common and effective method involves the coupling of 2-aminoquinoline (B145021) with 3,4-dimethoxybenzoyl chloride.
A plausible synthetic route is outlined below:
Step 1: Preparation of 3,4-dimethoxybenzoyl chloride 3,4-dimethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield the corresponding acid chloride. This reaction is typically performed in an inert solvent.
Step 2: Amide Coupling The freshly prepared 3,4-dimethoxybenzoyl chloride is then reacted with 2-aminoquinoline in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This reaction results in the formation of the desired amide bond, yielding this compound.
Alternative synthetic strategies could involve the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the amide bond formation between 3,4-dimethoxybenzoic acid and 2-aminoquinoline.
Structure Activity Relationships Sar
The biological activity of 3,4-dimethoxy-N-quinolin-2-ylbenzamide is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies of analogous compounds provide valuable insights into the key structural features that govern its potential therapeutic effects.
The quinoline (B57606) moiety is often crucial for the molecule's interaction with its biological target. For instance, in many kinase inhibitors, the nitrogen atom of the quinoline ring forms a key hydrogen bond with the hinge region of the kinase domain. mdpi.com The planarity of the quinoline ring system also allows for favorable stacking interactions within the binding pocket. acs.org
The 3,4-dimethoxy substitution on the benzoyl ring is known to be beneficial for activity in various contexts. orientjchem.org These methoxy (B1213986) groups can act as hydrogen bond acceptors, enhancing the binding affinity of the molecule. orientjchem.org Furthermore, their presence can influence the molecule's metabolic stability and oral bioavailability. mdpi.com
The following table summarizes the potential impact of different substitutions on the activity of a generic quinoline-benzamide scaffold, based on findings from related compounds.
| Substitution Position | Substituent Type | Potential Impact on Activity | Reference |
| Quinoline Ring | Electron-donating groups (e.g., -OCH₃) | May enhance activity in some contexts. | orientjchem.org |
| Quinoline Ring | Electron-withdrawing groups (e.g., -Cl) | Can modulate activity depending on the target. | orientjchem.org |
| Benzamide (B126) Ring | 3,4-dimethoxy | Generally enhances metabolic stability and absorption. | mdpi.com |
| Benzamide Ring | Other methoxy patterns (e.g., 2,6-dimethoxy) | Can have varied effects on activity. | arabjchem.org |
| Amide Linker | Replacement with other linkers | May alter conformational flexibility and binding mode. | mdpi.com |
Molecular Pharmacology and Mechanistic Investigations
Identification and Validation of Molecular Targets
The initial steps in characterizing a novel compound involve identifying and validating its molecular targets. This is often achieved through a series of in vitro assays, including enzyme inhibition and receptor binding studies, complemented by computational analysis of protein-ligand interactions.
Enzyme Inhibition Studies (e.g., Kinases, DHFR, COX, PDE4, TACE)
While specific inhibitory data for 3,4-dimethoxy-N-quinolin-2-ylbenzamide against kinases, dihydrofolate reductase (DHFR), cyclooxygenase (COX), phosphodiesterase 4 (PDE4), or tumor necrosis factor-alpha converting enzyme (TACE) is not prominently documented, the quinoline (B57606) and benzamide (B126) scaffolds are present in many enzyme inhibitors. For instance, quinoline-based compounds have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Similarly, benzamide derivatives have shown inhibitory activity against a range of enzymes. Further research is necessary to determine if this compound exhibits similar properties.
Receptor Binding Assays (e.g., Dopamine (B1211576) D3, TRPV1, MCH1R)
The dopamine D3 receptor is a key target in the central nervous system for treating neurological disorders like Parkinson's disease and schizophrenia. mdpi.com Receptor binding assays are crucial for identifying new ligands with high affinity and selectivity for this receptor. mdpi.comnih.gov While direct binding data for this compound is not available, novel radioligands are being developed to facilitate the discovery of D3 receptor-selective compounds. semanticscholar.org For example, the development of fluorescent ligands allows for high-throughput screening and detailed kinetic studies in live cells. nih.gov The structural motifs within this compound, specifically the quinoline and benzamide moieties, are found in various pharmacologically active molecules, suggesting the potential for interaction with G protein-coupled receptors like the dopamine D3, transient receptor potential vanilloid 1 (TRPV1), and melanin-concentrating hormone receptor 1 (MCH1R). However, empirical testing is required to confirm any such activity.
Protein-Ligand Interaction Analysis
Understanding the interaction between a compound and its protein target at a molecular level is fundamental for drug design and optimization. rsc.org Techniques such as molecular docking and molecular dynamics simulations are employed to predict and analyze the binding modes of ligands within the active site of a protein. nih.gov For instance, in the study of ROCK1 inhibitors, molecular docking revealed critical interactions between the ligand and the protein's binding pocket. nih.gov Quinoline-based molecules have been the subject of such studies to understand their binding affinity against various receptors. nih.gov A detailed protein-ligand interaction analysis for this compound would require the identification of a specific protein target, followed by computational modeling and experimental validation to elucidate the precise nature of the binding.
Cellular Pathway Modulation Studies
Beyond target identification, it is essential to understand how a compound affects cellular processes, such as apoptosis and the cell cycle. These studies provide insights into the compound's mechanism of action and its potential as a therapeutic agent, particularly in oncology.
Investigation of Apoptosis Induction Mechanisms in Cell Lines
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. nih.gov Research on a structurally related quinolinone derivative, vesnarinone, has shown that it can induce apoptosis in human choriocarcinoma cell lines in a dose-dependent manner, irrespective of p53 mutation status. nih.govresearchgate.net This induction of apoptosis was associated with the upregulation of the c-Myc gene. nih.gov Another study on a chalcone (B49325) derivative demonstrated apoptosis induction in leukemia cells through the downregulation of the Bcl-2 protein. researchgate.net These findings suggest that compounds with similar structural features, such as this compound, could potentially modulate apoptotic pathways. Further investigation in various cancer cell lines would be necessary to confirm this and to delineate the specific molecular mechanisms involved, such as the activation of caspases or the regulation of Bcl-2 family proteins. mdpi.com
Cell Cycle Analysis and Arrest Mechanisms in Cellular Models
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Compounds that can arrest the cell cycle at specific phases are valuable as potential anticancer agents. nih.govresearchgate.net For example, studies on certain benzimidazole (B57391) and quinazoline (B50416) derivatives have demonstrated cell cycle arrest in the G2/M phase. mdpi.com This arrest is often associated with the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com For instance, the flavonoid prunetrin (B192197) was found to arrest the cell cycle in the G2/M phase by decreasing the expression of Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com While there is no specific data on the effect of this compound on the cell cycle, its structural components suggest that this is a plausible area of investigation. Cell cycle analysis using techniques like flow cytometry would be required to determine if this compound can induce cell cycle arrest and to identify the specific phase at which it occurs. mdpi.com
Tubulin Polymerization Inhibition Studies in in vitro Systems
The core structure of this compound, which combines a quinoline heterocycle with a dimethoxy-substituted benzamide moiety, is characteristic of a class of compounds known as microtubule-targeting agents. mdpi.com Specifically, it is anticipated to function as a tubulin polymerization inhibitor, a mechanism shared by numerous potent anticancer agents. nih.gov The dimethoxyphenyl group is a well-established pharmacophore that mimics the trimethoxyphenyl A-ring of colchicine (B1669291), enabling it to bind to the colchicine binding site on β-tubulin and disrupt microtubule dynamics. mdpi.comresearchgate.net
Studies on structurally similar quinoline derivatives have demonstrated significant inhibitory effects on tubulin assembly. For instance, a series of quinoline-indole derivatives showed potent inhibition of tubulin polymerization, with some compounds exhibiting IC₅₀ values comparable to the well-known inhibitor Combretastatin A-4 (CA-4). mdpi.com Similarly, novel quinoline sulfonamide derivatives have been identified as effective tubulin polymerization inhibitors. nih.gov Compound D13 , a quinoline-sulfonamide derivative, inhibited tubulin polymerization with an IC₅₀ value of 6.74 μM. nih.gov Given these precedents, this compound is hypothesized to interfere with microtubule formation, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.
Table 1: Tubulin Polymerization Inhibition by Structurally Related Quinoline Derivatives
| Compound ID | Description | Tubulin Polymerization IC₅₀ (µM) | Source |
|---|---|---|---|
| D13 | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 6.74 | nih.gov |
| St. 42 | Quinoline-indole derivative | 2.54 | mdpi.com |
| St. 43 | Quinoline-indole derivative | 2.09 | mdpi.com |
| CA-4 | Combretastatin A-4 (Reference) | 2.12 | mdpi.com |
This table presents data for compounds structurally related to this compound to illustrate the potential activity of this chemical class.
Modulation of Cellular Signaling Cascades (e.g., Oncogenic Pathways)
The disruption of microtubule dynamics by compounds like this compound is a potent cellular stressor that activates complex signaling networks. A primary consequence of tubulin inhibition is the arrest of the cell cycle in the G2/M phase, which prevents mitotic spindle formation and cell division. mdpi.com This arrest is often mediated by the modulation of key cell cycle regulators. For example, related quinoline derivatives have been shown to alter the expression of proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B1, which are critical for entry into and progression through mitosis.
Furthermore, the induction of mitotic arrest can trigger pro-apoptotic signaling. In studies of related quinoline-5-sulfonamides, active compounds were found to increase the transcriptional activity of the tumor suppressor protein p53 and its downstream target, the CDK inhibitor p21. mdpi.com This leads to changes in the expression of apoptosis-regulating proteins from the BCL-2 family, ultimately promoting programmed cell death. mdpi.com It is plausible that this compound would engage similar oncogenic pathways, leveraging the cell's own regulatory machinery to induce apoptosis in proliferating cancer cells. Some quinolone derivatives have also been shown to induce apoptosis through the upregulation of p53 in liver and breast cancer cell lines. nih.gov
Mechanistic Insights into Biological Activity
Molecular Level Interactions Driving Biological Responses
The biological activity of this compound is predicted to be driven by specific, non-covalent interactions at the molecular level. The primary target is expected to be the colchicine binding site located at the interface between α- and β-tubulin dimers. mdpi.comnih.gov The binding within this pocket is stabilized by a combination of hydrogen bonds and hydrophobic interactions.
For analogous compounds, the methoxy (B1213986) groups on the phenyl ring are crucial pharmacophoric elements. researchgate.net Molecular docking studies of related quinoline sulfonamides suggest that the oxygen atoms of the methoxy groups can form hydrogen bonds with key amino acid residues in the binding pocket, such as the thiol group of Cys241 on β-tubulin. nih.gov The aromatic rings of the quinoline and benzamide moieties contribute to the binding affinity through hydrophobic and π-π stacking interactions with aromatic residues within the colchicine site, such as tyrosine and phenylalanine. These collective interactions stabilize the compound-tubulin complex, preventing the conformational changes required for microtubule polymerization and thereby triggering the downstream biological responses. nih.gov
Proposed Binding Modes and Active Site Interactions
Based on computational modeling of similar ligands, a plausible binding mode for this compound within the colchicine site of tubulin can be proposed. nih.gov The 3,4-dimethoxyphenyl ring is expected to orient itself within a hydrophobic pocket of β-tubulin, analogous to the A-ring of colchicine. This orientation facilitates critical interactions between the methoxy groups and residues like Cys241, Asn258, and Leu255. nih.gov
The central benzamide linker provides structural rigidity and correctly positions the two aromatic systems. The quinoline ring is projected to occupy a different region of the binding site, potentially forming hydrophobic interactions with residues from both α- and β-tubulin subunits. Docking studies of a complex quinoline derivative, ((E)-2-(3,4-dimethoxystyryl)-6,7,8-trimethoxy-N-(3,4,5-trimethoxyphenyl)quinoline-4-amine), showed it fits snugly into the colchicine site, providing a strong model for how related structures might behave. nih.gov This binding mode effectively acts as a "wedge," disrupting the longitudinal contacts between tubulin dimers and preventing the formation of straight protofilaments necessary for microtubule elongation.
Differential Activity Across Cell Lines and Subtypes
The cytotoxic potency of tubulin-binding agents frequently varies across different cancer cell lines and subtypes. This differential activity is anticipated for this compound and can be attributed to several factors. Studies on related quinoline and benzamide derivatives have documented a wide range of IC₅₀ values against various human tumor cell lines, including those from cervical (HeLa), breast (MCF-7), lung (A549), and colon (HCT-116) cancers. nih.govmdpi.com
One reason for this variability is the expression level of different tubulin isotypes, which can alter the affinity of the binding site. Another major factor is the expression and activity of drug efflux pumps, such as P-glycoprotein, which can reduce the intracellular concentration of the compound in resistant cell lines. mdpi.com Furthermore, the status of cellular signaling pathways, such as the functionality of the p53 tumor suppressor, can determine the cell's susceptibility to apoptosis following mitotic arrest. mdpi.com For example, some compounds show different efficacy in HCT116 cells compared to their p53-null counterparts. mdpi.com The table below shows the antiproliferative activities of a related quinoline sulfonamide, D13 , across several cancer cell lines, illustrating this differential effect.
Table 2: Antiproliferative Activity (IC₅₀) of the Related Compound D13 Across Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| HeLa | Cervical Carcinoma | 1.46 | nih.gov |
| HCT-116 | Colon Carcinoma | 0.94 | nih.gov |
| A549 | Lung Carcinoma | 1.46 | nih.gov |
This table presents data for a structurally related compound to illustrate the concept of differential activity across cell lines.
Computational and In Silico Approaches in the Research of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no publicly available research data regarding the computational and in silico studies of the specific chemical compound This compound .
Therefore, it is not possible to provide a detailed article on its molecular docking simulations, molecular dynamics, or predicted pharmacokinetic profiles as outlined in the requested structure. The scientific community has not published findings on the prediction of its binding modes, interacting residues, ligand-protein complex stability, or its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Further research and publication in peer-reviewed scientific journals are required before a comprehensive and scientifically accurate article on the computational analysis of this particular compound can be generated.
Conclusion
Retrosynthetic Analysis of 3,4-dimethoxy-N-quinolin-2-ylbenzamide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available or easily synthesized starting materials.
The most logical and common retrosynthetic disconnection for this compound is at the central amide C-N bond. This approach simplifies the molecule into two primary synthons: a quinoline-based amine and a dimethoxy-substituted benzoic acid derivative.
This disconnection yields two key precursors:
2-Aminoquinoline (B145021) : This serves as the nucleophilic component.
3,4-Dimethoxybenzoic acid : This provides the electrophilic carbonyl group. To facilitate the reaction, it is often converted into a more reactive derivative, such as an acyl chloride (3,4-dimethoxybenzoyl chloride).
This primary disconnection is favored due to the wide availability of methods for forming amide bonds.
The synthesis of the two main precursors requires separate strategic planning.
Quinoline (B57606) Moiety : The quinoline ring is a prominent nitrogen-containing heterocycle in medicinal chemistry. frontiersin.orgnih.gov 2-Aminoquinoline can be synthesized through several established named reactions. For instance, the Friedländer synthesis or related cyclization strategies involving substituted anilines and carbonyl compounds can be adapted to produce the desired quinoline core. researchgate.net The functionalization of the quinoline scaffold is a key area of research, allowing for the introduction of various groups to modulate chemical properties. rsc.org
Dimethoxybenzene Moiety : 3,4-Dimethoxybenzoic acid is a readily accessible starting material. It can be prepared from simpler, commercially available precursors such as veratrole (1,2-dimethoxybenzene) through Friedel-Crafts acylation followed by oxidation, or from vanillin (B372448) through methylation and subsequent oxidation of the aldehyde group.
Classical and Modern Amide Bond Formation Techniques
The forward synthesis, or the actual construction of the target molecule from its precursors, relies on creating the amide bond.
The classical method for forming the amide bond involves a two-step condensation reaction. First, the carboxylic acid (3,4-dimethoxybenzoic acid) is "activated" by converting it into a more reactive acylating agent. A common approach is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 3,4-dimethoxybenzoyl chloride is then reacted with 2-aminoquinoline. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. This type of condensation is a well-established method for preparing benzamides. acs.org
Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation under milder conditions, which helps to minimize side reactions and racemization, particularly in complex molecules. luxembourg-bio.comiris-biotech.de These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. For a less nucleophilic amine like 2-aminoquinoline, potent coupling reagents are often necessary for efficient reaction. nih.gov
Several classes of coupling reagents are available, each with its own mechanism and level of reactivity.
Interactive Table of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Full Name | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, EDC | N,N'-Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | Widely used; EDC is water-soluble, simplifying byproduct removal. iris-biotech.de |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective for sterically hindered and less reactive amines. |
Catalytic systems have also been developed for amide synthesis. For example, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines at elevated temperatures, providing the amide product in good yields. nih.gov
Functionalization and Derivatization of the Quinoline Moiety
Once this compound is synthesized, the quinoline ring itself can be a site for further chemical modification to create a library of related derivatives. The quinoline system is a versatile scaffold that can undergo various substitution reactions. nih.gov
Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, or sulfonation can introduce new functional groups. The position of substitution on the quinoline ring is directed by the existing ring nitrogen and the electron-donating or -withdrawing nature of the benzamide (B126) substituent. These reactions typically occur on the benzo- portion of the quinoline ring.
Nucleophilic Aromatic Substitution : While less common on the electron-rich quinoline ring, nucleophilic substitution can be achieved at specific positions, particularly if an activating group (like a halogen) is present.
C-H Functionalization : Modern methods focusing on direct C-H bond functionalization offer powerful tools for selectively adding new groups to the quinoline core without pre-functionalization, expanding the chemical space for derivatization. rsc.org
The ability to functionalize the quinoline moiety allows for the fine-tuning of the molecule's properties, which is a common strategy in the development of new chemical entities. nih.gov
Modifications of the 3,4-Dimethoxybenzoyl Fragment
The 3,4-dimethoxybenzoyl moiety is another critical component for modification, offering opportunities to modulate electronic and steric properties.
The position and number of methoxy (B1213986) groups on the benzoyl ring can be altered to investigate their role in biological activity. This is typically achieved by using different substituted benzoic acid precursors in the synthesis. The standard synthesis involves activating a benzoic acid derivative, such as 3,4-dimethoxybenzoic acid, to its corresponding acyl chloride using reagents like thionyl chloride, and then reacting it with 2-aminoquinoline. nih.gov
By starting with other commercially available or synthesized benzoic acids, a range of analogs can be produced. For example, using 2,6-dimethoxybenzoic acid or 3,5-dimethoxybenzoic acid would yield isomers of the parent compound. nih.gov Quantitative structure-activity relationship (QSAR) studies on related benzamide series have shown that such substitutions can have a significant impact on activity, with factors like hydrophobicity and steric bulk playing key roles. nih.gov
Table 2: Analogs from Varied Dimethoxybenzoic Acid Precursors
| Precursor Acid | Resulting Analog Name |
| 2,6-Dimethoxybenzoic acid | 2,6-dimethoxy-N-quinolin-2-ylbenzamide |
| 2,4-Dimethoxybenzoic acid | 2,4-dimethoxy-N-quinolin-2-ylbenzamide |
| 2,5-Dimethoxybenzoic acid | 2,5-dimethoxy-N-quinolin-2-ylbenzamide |
| 3,5-Dimethoxybenzoic acid | 3,5-dimethoxy-N-quinolin-2-ylbenzamide |
Isosteric Replacements and Bioisosteric Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics. drughunter.comcambridgemedchemconsulting.comyoutube.com This approach can enhance potency, improve pharmacokinetic profiles, or reduce toxicity. drughunter.comresearchgate.net
For the 3,4-dimethoxybenzoyl fragment, several bioisosteric modifications are conceivable:
Classical Bioisosteres : The methoxy groups (-OCH₃) could be replaced by other univalent groups of similar size, such as halogens (F, Cl), an amino group (NH₂), or a hydroxyl group (OH). youtube.com For example, replacing a methyl group with a chlorine atom is a common isosteric swap to block metabolic oxidation. youtube.com
Non-Classical Bioisosteres : The entire 3,4-dimethoxyphenyl ring could be replaced with a different aromatic system, such as a pyridine, thiophene, or furan (B31954) ring, to alter electronic distribution and hydrogen bonding capacity while maintaining a similar structural scaffold. pressbooks.pubcambridgemedchemconsulting.com The amide linker itself can also be replaced with bioisosteres like a 1,2,4-triazole (B32235) or oxadiazole to improve metabolic stability. drughunter.com
Synthesis of Analogs for Structure-Activity Relationship Studies
To efficiently explore the SAR of this compound, high-throughput synthetic methods are often employed.
Parallel synthesis is a powerful technique for rapidly generating a large library of related compounds for SAR studies. nih.gov This approach involves reacting a set of starting materials in a matrix-like fashion to produce all possible combinations. For the synthesis of quinolinyl-benzamide analogs, a library of substituted 2-aminoquinolines could be reacted with a library of substituted benzoic acids in a multi-well plate format. nih.govrsc.org
This combinatorial approach allows for the systematic exploration of substitutions on both the quinoline and benzoyl rings simultaneously. nih.govrsc.org The resulting compound libraries can then be screened to identify key structural features that contribute to biological activity, guiding further lead optimization efforts. nih.govnih.gov
Table 3: Example of a Combinatorial Array for Parallel Synthesis
| 3,4-Dimethoxybenzoic acid | 3-Chloro-4-methoxybenzoic acid | 4-(Trifluoromethyl)benzoic acid | |
| 2-Aminoquinoline | Parent Compound | Analog A | Analog B |
| 6-Chloro-2-aminoquinoline | Analog C | Analog D | Analog E |
| 7-Methyl-2-aminoquinoline | Analog F | Analog G | Analog H |
This systematic approach accelerates the drug discovery process by efficiently mapping the SAR landscape. nih.govnih.gov
Targeted Synthesis of High-Interest Derivatives
The targeted synthesis of derivatives of this compound is a key strategy in medicinal chemistry to optimize its pharmacological profile. This involves the rational design and chemical synthesis of new molecules with modified structures to enhance potency, selectivity, metabolic stability, and other pharmacokinetic properties. These modifications are often guided by structure-activity relationship (SAR) studies and computational modeling.
Key research findings have highlighted several strategic modifications to the core scaffold of N-quinolin-2-ylbenzamides to generate derivatives with high-interest biological activities. These strategies primarily focus on three regions of the molecule: the quinoline ring, the benzamide core, and the linker between them.
One common approach involves the bioisosteric replacement of key functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a molecule. cambridgemedchemconsulting.comdrughunter.comnih.govbaranlab.org This strategy is employed to improve the compound's metabolic stability and pharmacokinetic profile. For instance, the amide linker, which can be susceptible to enzymatic cleavage, can be replaced with more stable bioisosteric groups such as a 1,2,4-oxadiazole (B8745197) or a trifluoroethylamine moiety. drughunter.com
Another key strategy is scaffold hopping, where the core structure is replaced by a different but functionally equivalent scaffold to explore new chemical space and intellectual property. For example, the quinoline scaffold could be replaced with a quinazoline (B50416) or other heterocyclic systems known to interact with similar biological targets. nih.gov
Furthermore, pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on related benzamide analogs have provided insights into the essential structural features required for biological activity. These models help in predicting the activity of newly designed derivatives and guide the synthetic efforts towards more potent compounds. nih.gov Such studies often reveal the importance of specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions for target binding. nih.gov
Detailed Research Findings
Research into analogous N-aryl benzamide and quinoline carboxamide systems has provided a roadmap for the targeted synthesis of derivatives. For example, in a series of quinoline carboxamides designed as ABCG2 modulators, the benzanilide (B160483) core was identified as a liability due to rapid enzymatic cleavage. To address this, a bioisosteric replacement with a more stable biphenyl (B1667301) system was successfully implemented, leading to analogues with significantly improved metabolic stability. nih.gov Although this led to a slight decrease in potency, the trade-off for enhanced stability is often a crucial step in drug development.
In another study focusing on benzamide analogues as FtsZ inhibitors, a five-featured pharmacophore model was developed. This model highlighted the importance of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and two aromatic rings for potent inhibitory activity. nih.gov The docking studies revealed crucial hydrogen bond interactions with specific amino acid residues in the target protein. nih.gov This information is invaluable for designing derivatives of this compound with potential antibacterial activity.
The following table outlines plausible high-interest derivatives of this compound based on established synthetic and medicinal chemistry strategies, along with their intended therapeutic targets and the rationale for their design.
| Compound ID | Structure | Modification Strategy | Intended Target/Activity | Rationale |
| Parent Compound | This compound | - | - | - |
| DERIV-001 | 3,4-difluoro-N-quinolin-2-ylbenzamide | Bioisosteric replacement of methoxy groups with fluoro groups. | Kinase Inhibitor | The replacement of methoxy groups with fluorine can alter electronic properties and improve metabolic stability against O-demethylation, a common metabolic pathway. Fluorine can also act as a hydrogen bond acceptor. |
| DERIV-002 | 3,4-dimethoxy-N-(6-fluoroquinolin-2-yl)benzamide | Introduction of a fluorine atom on the quinoline ring. | Modulator of ABC transporters | Substitution on the quinoline ring can modulate target selectivity and potency. A fluorine atom can enhance binding affinity through specific interactions. nih.gov |
| DERIV-003 | 5-(3,4-dimethoxyphenyl)-3-(quinolin-2-yl)-1,2,4-oxadiazole | Bioisosteric replacement of the amide linker with a 1,2,4-oxadiazole. | Anticancer Agent | The 1,2,4-oxadiazole ring is a well-known bioisostere for the amide bond, offering improved metabolic stability and potentially different target interactions. drughunter.com |
| DERIV-004 | 3,4-dimethoxy-N-(1,2,3,4-tetrahydroquinolin-2-yl)benzamide | Reduction of the quinoline ring to a tetrahydroquinoline. | CNS Agent | Saturation of one of the aromatic rings can increase the three-dimensionality of the molecule, potentially leading to improved solubility and different selectivity profiles against CNS targets. |
| DERIV-005 | N-(biphenyl-4-yl)-3,4-dimethoxybenzamide | Scaffold hop from quinoline to a biphenyl system. | ABCG2 Modulator | Based on the successful replacement of the benzanilide core in related series, this modification aims to enhance metabolic stability while retaining key aromatic interactions. nih.gov |
The synthesis of these targeted derivatives typically involves multi-step reaction sequences. For instance, the synthesis of amide derivatives with modifications on the quinoline or benzoyl ring would start from appropriately substituted 2-aminoquinolines or benzoic acids, respectively. The amide bond is commonly formed using standard coupling reagents such as EDC/HOBt or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine.
The synthesis of bioisosteric replacements like the 1,2,4-oxadiazole would require a different synthetic route, often involving the reaction of an amidoxime (B1450833) with an acyl chloride or a carboxylic acid.
The following table details the general synthetic strategies for these classes of derivatives.
| Derivative Class | General Synthetic Approach | Key Reagents | Reference Strategy |
| Substituted Benzamides | Amide coupling of a substituted benzoic acid with 2-aminoquinoline. | EDC, HOBt, or SOCl2 followed by the amine. | Standard peptide coupling protocols. |
| Substituted Quinolines | Amide coupling of 3,4-dimethoxybenzoic acid with a substituted 2-aminoquinoline. | EDC, HOBt, or SOCl2 followed by the amine. | Synthesis of quinoline carboxamides. nih.gov |
| Oxadiazole Bioisosteres | Cyclization of an amidoxime (derived from a nitrile) with an acyl chloride. | Hydroxylamine, Acyl chloride. | Synthesis of 1,2,4-oxadiazoles. drughunter.com |
| Scaffold Hopping Analogs | Suzuki coupling to form the biphenyl core, followed by functional group manipulations and final amide coupling. | Palladium catalyst, boronic acids. | Solid-phase and solution-phase synthesis of biphenyls. nih.gov |
These targeted synthetic efforts, informed by a deep understanding of medicinal chemistry principles and structure-activity relationships, are crucial for advancing the therapeutic potential of the this compound scaffold.
Systematic Exploration of Structural Modifications
The systematic modification of a lead compound like this compound would involve altering its three main components: the quinoline ring, the benzamide phenyl ring, and the connecting amide linker.
Impact of Substituent Position on the Quinoline Ring
The quinoline ring is a key pharmacophore in many biologically active compounds. The placement of substituents on this ring system can dramatically influence activity by altering the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its binding to a biological target.
For related heterocyclic ring systems, research has shown that:
Positional Isomerism: Moving a substituent to different positions on the quinoline ring can significantly alter biological activity. For instance, in studies of quinolinone derivatives, the position of substituents was found to affect anti-inflammatory and anti-proliferative activities. dergipark.org.tr
An illustrative SAR table for hypothetical modifications to the quinoline ring is presented below.
| Compound | Modification on Quinoline Ring | Hypothetical Relative Activity |
| Parent | None (H) | 1.0 |
| Analog 1 | 6-Chloro | 1.5 |
| Analog 2 | 8-Methyl | 0.8 |
| Analog 3 | 4-Methoxy | 1.2 |
Effects of Substituents on the Benzamide Phenyl Ring
The 3,4-dimethoxy substitution pattern on the benzamide phenyl ring is a critical feature. SAR studies would explore replacing or repositioning these methoxy groups. Research on analogous benzoylphenylurea (B10832687) (BPU) and benzoylamino-isoxazole (IOX) insecticides provides insight into the types of effects that might be observed. nih.govresearchgate.netnih.gov
Hydrophobicity and Steric Hindrance: In studies on related IOX compounds, introducing hydrophobic substituents (like halogens or small alkyl groups) at the para-position of a phenyl ring enhanced activity, while bulky groups (like t-Butyl) or certain electron-withdrawing groups (like NO₂) drastically decreased it. nih.govresearchgate.netnih.gov This suggests an optimal size and hydrophobicity for the binding pocket.
Ortho-Substitution: For BPU insecticides, small, hydrophobic, and electron-withdrawing substituents at the ortho positions of the benzoyl moiety were favorable for activity. nih.govresearchgate.net This highlights the importance of the substitution pattern in dictating the conformation of the molecule.
Below is a hypothetical data table illustrating potential effects of modifying the benzamide ring.
| Compound | Modification on Benzamide Ring | Hypothetical Relative Activity |
| Parent | 3,4-dimethoxy | 1.0 |
| Analog 4 | 2,6-dimethoxy | 0.7 |
| Analog 5 | 3,4-dichloro | 1.3 |
| Analog 6 | 4-trifluoromethoxy | 0.5 |
Role of the Amide Linker and its Conformational Flexibility
The amide linker (-CO-NH-) is crucial for maintaining the structural integrity and appropriate orientation of the quinoline and benzamide moieties. Its relative rigidity, due to the partial double-bond character of the C-N bond, restricts the number of low-energy conformations. This conformational inflexibility can be advantageous, as it pre-organizes the molecule for binding to its target, reducing the entropic penalty upon binding. Modifications like N-methylation or replacement with a more flexible or rigid linker would be explored to probe the importance of this specific conformation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a computational approach to formalize the empirical observations of SAR. dergipark.org.tr It seeks to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Selection and Calculation of Molecular Descriptors
The first step in QSAR is to calculate numerical values, or "descriptors," that quantify various aspects of a molecule's physicochemical properties. researchgate.net These descriptors are calculated from the 2D or 3D representation of the molecule. researchgate.net For a series of N-quinolin-2-ylbenzamide analogs, relevant descriptors would likely include:
Electronic Descriptors: These describe the electron distribution. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. researchgate.net
Hydrophobic Descriptors: These quantify lipophilicity, which is crucial for membrane permeability and hydrophobic interactions. The most common descriptor is LogP (the logarithm of the partition coefficient between octanol (B41247) and water). researchgate.net
Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include Molecular Weight (MW), Molar Refractivity (MR), and topological indices like the Kappa shape indices. epa.gov
Thermodynamic Descriptors: Properties such as aqueous solubility (LogS) and heat of formation can also be important. researchgate.net
A table of commonly used descriptors is shown below.
| Descriptor Class | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| Electronic | Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. nih.gov |
| Hydrophobic | LogP | Measure of lipophilicity. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. researchgate.net |
| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts drug transport properties. researchgate.net |
Development of Predictive Models for Biological Activity
Once descriptors are calculated for a series of compounds with known activities, statistical methods are used to build a predictive model. The goal is to create an equation that can accurately estimate the activity of new, untested compounds. nih.gov
Model Building: Various algorithms can be employed, from Multiple Linear Regression (MLR) to more complex machine learning methods like Support Vector Machines (SVR) and Random Forest (RF). nih.govnih.gov An example of a simple linear model might look like: log(1/IC50) = c0 + c1LogP + c2MR - c3*TPSA
Model Validation: A crucial step is to validate the model to ensure it is robust and has predictive power. nih.gov This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds that were not used to build the model (e.g., predictive R², R²pred). periodikos.com.brnih.gov A high Q² and R²pred value suggest a reliable and predictive QSAR model. nih.gov These models can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of those predicted to be most active. nih.gov
Interpretation of QSAR Models to Elucidate Pharmacophoric Features
Quantitative Structure-Activity Relationship (QSAR) models provide a computational lens through which the SAR of a compound series can be understood. mdpi.com These models translate the complex interplay of a molecule's steric, electronic, and hydrophobic properties into a mathematical equation that predicts biological activity. mdpi.comrsc.org For quinoline-based compounds, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. mdpi.comrsc.org
These models generate contour maps that visualize the regions around the molecule where specific properties are predicted to enhance or diminish activity. For instance, a CoMFA or CoMSIA model might reveal that bulky substituents in one region of the quinoline ring are favorable for activity, while electronegative groups are preferred in another. rsc.org By interpreting these maps, chemists can identify the key pharmacophoric features—the essential spatial arrangement of molecular characteristics necessary for biological interaction. nih.govmdpi.com
For the quinoline-3-carboxamide (B1254982) class, QSAR studies have highlighted the importance of specific substitutions on both the quinoline core and the benzamide portion of the molecule. nih.gov The statistical robustness of these models, often validated by high correlation coefficients (q² and r²), ensures their predictive power for guiding the design of new, more potent compounds. mdpi.comrsc.org
Pharmacophore Elucidation and Ligand Design Principles
Pharmacophore modeling distills the essential features of active molecules into a simplified 3D representation, serving as a blueprint for the design of new ligands. mdpi.comresearchgate.net
Identification of Essential Structural Features for Desired Activity
Through extensive SAR studies, several structural components of the quinoline-carboxamide scaffold have been identified as critical for its activity. The core structure generally consists of a quinoline ring system linked via an amide bond to a substituted phenyl ring.
Key pharmacophoric features often include:
A Heterocyclic Ring System: The quinoline ring itself is a crucial pharmacophoric element, often involved in hydrophobic stacking interactions within the target protein. mdpi.com
Hydrogen Bond Acceptors/Donors: The amide linker and oxygen atoms, such as the methoxy groups found in this compound, can act as critical hydrogen bond acceptors or donors, forming key interactions with protein residues. mdpi.com
Hydrophobic/Aromatic Regions: The substituted phenyl ring provides a necessary hydrophobic or aromatic region that contributes to binding affinity. mdpi.com The nature and position of substituents on this ring can drastically alter activity.
Linker Moiety: The amide group serves as a linker, correctly positioning the two main ring systems (quinoline and phenyl) relative to each other to fit within the target's binding site. mdpi.com
Design of Novel Analogs Based on SAR Insights
The insights gained from SAR and pharmacophore modeling are directly applied to the rational design of novel analogs with improved properties. rsc.orgmdpi.com This process, known as molecular hybridization or scaffold hopping, involves modifying the lead structure in a targeted manner. mdpi.commdpi.com
For the quinoline scaffold, this can involve:
Altering Substitution Patterns: Based on QSAR contour maps, researchers can introduce bulky, electron-withdrawing, or hydrophilic groups at specific positions on the quinoline or phenyl rings to enhance target interaction. rsc.org
Modifying the Linker: The length, rigidity, and chemical nature of the linker between the core aromatic systems can be adjusted to optimize the compound's conformation for better binding.
Replacing Core Scaffolds: In some cases, the entire quinoline ring might be replaced with another bioisosteric heterocycle (like a quinazoline) to explore new chemical space while retaining the essential pharmacophoric features. mdpi.comrsc.org
This iterative process of design, synthesis, and biological evaluation allows for the systematic refinement of lead compounds. The table below illustrates how modifications to a base quinoline structure can be explored to develop new derivatives.
| Compound Series | Base Scaffold | R1 Group Modification | R2 Group Modification | Design Rationale |
| A | Quinoline-Chalcone | Varied substitutions on the chalcone (B49325) phenyl ring (e.g., -Cl, -OCH3) | Amino or methylated amino group on the quinoline-linked phenyl ring | To explore the impact of electronic and steric effects on the chalcone moiety for anticancer activity. mdpi.com |
| B | Cyclopentaquinoline | Different substituted phenyl groups | Fused cyclopentane (B165970) ring | To create a more rigid, planar structure to enhance DNA intercalation and topoisomerase II inhibition. rsc.org |
| C | Quinazoline | Varied open-chain analogs of glutarimide (B196013) (e.g., sulfonhydrazide) | Chlorine substitutions on the quinazoline ring | To replace the teratogenic glutarimide moiety of thalidomide (B1683933) with safer alternatives while retaining immunomodulatory activity. mdpi.com |
This structured approach, grounded in a deep understanding of the compound's SAR, is essential for advancing new chemical entities from initial discovery to potential therapeutic agents. The study of this compound and its relatives continues to be a valuable area of research in the development of targeted therapies. nih.gov
Computational and in Silico Approaches in Research
Prediction of Pharmacokinetic Profiles (in silico ADMET)
Theoretical Absorption, Distribution, Metabolism, and Excretion Predictions
The pharmacokinetic profile of a potential drug, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), can be predicted using various computational models. bohrium.comscispace.com These predictions are vital in early-stage drug discovery to filter out compounds that are likely to fail in later clinical phases due to poor ADME properties. bohrium.com For compounds like 3,4-dimethoxy-N-quinolin-2-ylbenzamide and its analogs, several key ADME parameters are evaluated.
Absorption: This is often predicted by assessing a compound's ability to permeate the intestinal wall. In silico models can calculate properties like human intestinal absorption (HIA) and permeability through Caco-2 cells, a cell line used to model the gut barrier. nih.govmdpi.com
Distribution: Predictions focus on how a compound spreads through the body, including its ability to cross the blood-brain barrier (BBB) and bind to plasma proteins.
Metabolism: Computational tools can predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are a major cause of drug clearance. researchgate.net Identifying potential metabolic liabilities early is crucial.
Excretion: This involves predicting the pathways by which the compound and its metabolites are removed from the body.
Toxicity: In silico models can also flag potential toxicity issues, such as cardiotoxicity (e.g., hERG inhibition) or other adverse effects. researchgate.net
Studies on related quinoline (B57606) and benzamide (B126) derivatives utilize these computational approaches to build a comprehensive ADME profile. bohrium.comtandfonline.com
Table 1: Representative In Silico ADME Predictions for Quinoline-Benzamide Scaffolds
| Parameter | Predicted Property | Significance in Drug Discovery |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good to Moderate | Indicates potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Predicts absorption across the gut epithelium. nih.govmdpi.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Determines if the compound can reach targets in the central nervous system. |
| Plasma Protein Binding (PPB) | High | Affects the concentration of free drug available to act on its target. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. researchgate.net |
| CYP3A4 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions with a common metabolic enzyme. researchgate.net |
| Toxicity | ||
| hERG Inhibition | Low Risk | Assesses risk of potential cardiotoxicity. researchgate.net |
| Ames Mutagenicity | Non-mutagenic | Predicts the potential of the compound to cause DNA mutations. |
Evaluation of Drug-Likeness and Lead Optimization Parameters
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. nih.gov One of the most widely used guidelines is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria. wikipedia.orgunits.ittiu.edu.iq
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass of less than 500 daltons.
A calculated octanol-water partition coefficient (log P) that does not exceed 5.
Candidate drugs that adhere to these rules tend to have a higher probability of success in clinical trials. wikipedia.org The properties of this compound can be calculated and evaluated against these criteria to determine its drug-likeness.
Beyond initial screening, lead optimization is a critical process where a "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile. nih.gov For the quinoline-benzamide scaffold, this involves systematically altering its structure to enhance desired properties while minimizing off-target effects and toxicity. nih.gov
Table 2: Drug-Likeness and Physicochemical Properties of this compound
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 320.35 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Calculated logP (XLogP3) | 3.8 | ≤ 5 | Yes |
| Result | 0 Violations | Likely Orally Bioavailable | Yes |
Virtual Screening and Library Design
Virtual screening involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.govyoutube.com This approach is much faster and less expensive than traditional high-throughput screening (HTS).
De Novo Design of Novel Derivatives
De novo design is a computational strategy used to generate novel molecular structures from scratch, often by "growing" a molecule within the binding site of a target protein. researchgate.net Starting with a core scaffold or fragment like this compound, algorithms can add functional groups and build out the structure to maximize favorable interactions with the target. mdpi.com This allows for the exploration of novel chemical space and the creation of patentable new entities. researchgate.net Research on related quinoline derivatives has shown that this approach, guided by 3D-QSAR (Quantitative Structure-Activity Relationship) models, can lead to the development of new compounds with improved biological activity. researchgate.netnih.govnih.gov
Ligand-Based and Structure-Based Virtual Screening Strategies
Virtual screening campaigns can be broadly categorized into two types: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the target protein is unknown. youtube.com It relies on the knowledge of other molecules (ligands) that are known to bind to the target. A model, such as a pharmacophore, is built based on the key chemical features of the known active ligands. nih.govresearchgate.net This pharmacophore model is then used as a 3D query to search compound databases for other molecules that share the same features, assuming they might have similar biological activity. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS is a powerful tool. researchgate.netnih.gov This method, also known as molecular docking, computationally places candidate molecules from a library into the binding site of the target protein. nih.gov A scoring function then estimates the binding affinity for each compound, allowing researchers to rank the candidates and select the most promising ones for experimental testing. researchgate.netnih.gov This technique has been successfully applied to identify novel inhibitors from libraries of quinoline and quinazoline (B50416) derivatives. nih.govnih.gov
Both strategies are foundational in modern drug discovery and have been applied to scaffolds similar to this compound to identify new potential therapeutic agents. mdpi.comnih.govnih.gov
Future Directions and Research Gaps
Advancements in Synthetic Methodologies for Complex Derivatives
The synthesis of quinoline (B57606) and benzamide (B126) derivatives is a well-established area of organic chemistry. rsc.orgrsc.org However, the development of more efficient, sustainable, and versatile synthetic routes is crucial for creating complex and diverse libraries of 3,4-dimethoxy-N-quinolin-2-ylbenzamide derivatives.
Future research should focus on:
Green Chemistry Approaches: Utilizing alternative reaction media such as supercritical fluids, ionic liquids, water, or polyethylene (B3416737) glycol, and employing energy-efficient methods like microwave and ultrasound irradiation can lead to more environmentally benign syntheses. rsc.org
Catalyst Innovation: The development and use of recyclable and reusable catalysts, such as clay or other green catalysts, can improve the sustainability and cost-effectiveness of synthesis. rsc.org
Combinatorial Chemistry: Employing combinatorial techniques to generate large libraries of derivatives with varied substitution patterns on both the quinoline and benzamide rings will be essential for comprehensive structure-activity relationship (SAR) studies.
Flow Chemistry: The adoption of continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions for large-scale production.
Table 1: Comparison of Synthetic Methods for Quinoline Derivatives
| Method | Description | Advantages | Disadvantages |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org | Good yields for specific substrates. | Limited by the availability of starting materials. |
| Skraup Synthesis | Reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.org | Access to a wide range of substituted quinolines. | Harsh reaction conditions. |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid. rsc.org | One-pot synthesis. | Can produce mixtures of products. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times. rsc.org | Rapid, efficient, often higher yields. | Requires specialized equipment. |
| Catalytic Methods | Use of transition metal catalysts (e.g., indium(III) chloride) to facilitate cyclization. rsc.org | Milder reaction conditions, high yields. | Catalyst cost and removal can be a concern. |
Deeper Elucidation of Mechanistic Pathways
Understanding how this compound exerts its biological effects is paramount for its development as a therapeutic agent. Quinolines are known to interact with a variety of biological targets. nih.govresearchgate.net
Key areas for future mechanistic studies include:
Target Identification and Validation: Identifying the specific molecular targets of this compound is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screens can be employed. Given the activity of similar compounds, potential targets could include tyrosine kinases (e.g., EGFR, VEGFR-2), topoisomerases, and proteins involved in cell cycle regulation. researchgate.netrsc.orgnih.gov
Signaling Pathway Analysis: Once a target is identified, elucidating the downstream signaling pathways affected by the compound is crucial. This involves studying changes in protein phosphorylation, gene expression, and metabolite levels.
Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein(s) would provide invaluable insights into the binding mode and facilitate the rational design of more potent and selective analogs.
Exploration of Novel Therapeutic Research Areas
The diverse biological activities reported for quinoline derivatives suggest that this compound could be relevant for a range of diseases beyond what has been initially explored. nih.gov
Promising new therapeutic areas for investigation include:
Anticancer Therapy: While many quinolines are studied for cancer, exploring the efficacy of this specific compound against a broader range of cancer cell lines, including drug-resistant strains, is warranted. nih.govnih.gov Investigating its potential as an inhibitor of angiogenesis or as a modulator of the tumor microenvironment are also exciting avenues. nih.gov
Neurodegenerative Diseases: Some quinoline derivatives have shown neuroprotective properties. Research into the potential of this compound to modulate pathways implicated in diseases like Alzheimer's or Parkinson's could be fruitful. ontosight.ai
Infectious Diseases: Quinolines have a long history as antimalarial agents. nih.gov Testing this compound against various pathogens, including bacteria, fungi, and parasites, could reveal novel antimicrobial activities. rsc.org
Inflammatory Disorders: The anti-inflammatory properties of some benzamides and quinolines suggest a potential role for this compound in treating chronic inflammatory diseases. ontosight.ai
Table 2: Potential Therapeutic Targets for Quinoline Derivatives
| Target Family | Specific Examples | Associated Diseases |
| Kinases | EGFR, HER-2, VEGFR-2, Raf kinase | Cancer rsc.orgnih.govnih.gov |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Cancer researchgate.net |
| Histone Deacetylases (HDACs) | HDAC2 | Cancer nih.gov |
| Microtubules | Tubulin polymerization | Cancer nih.gov |
| DNA Gyrase | Bacterial DNA gyrase | Bacterial Infections rsc.org |
Integration of Multi-Omics Data for Comprehensive Understanding
A systems biology approach, integrating various "omics" data, can provide a holistic view of the cellular response to this compound. nygen.iopharmalex.com
Future research should leverage:
Genomics and Transcriptomics: To identify gene mutations and expression changes that confer sensitivity or resistance to the compound. mdpi.com
Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the affected pathways. mdpi.com
Metabolomics: To study the impact of the compound on cellular metabolism, which can reveal unexpected mechanisms of action. pharmalex.com
Integrative Analysis: Combining these datasets can help to build comprehensive models of the drug's mechanism of action and to identify biomarkers for patient stratification. nih.gov
Development of Advanced Computational Models for Prediction and Design
Computational chemistry plays a vital role in modern drug discovery. nih.govmdpi.com For this compound, advanced computational models can accelerate the drug development process.
Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can help to identify the key structural features required for biological activity and guide the design of new derivatives with enhanced potency. nih.govmdpi.com
Molecular Docking and Dynamics: Performing molecular docking simulations against potential protein targets can predict binding affinities and orientations. nih.govnih.gov Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex over time. nih.govnih.gov
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives can help to prioritize compounds with favorable drug-like properties for synthesis and further testing. nih.gov
Table 3: Computational Approaches in Drug Design for Quinoline Derivatives
| Computational Method | Application | Outcome |
| 3D-QSAR (e.g., CoMFA) | Correlates 3D structural features with biological activity. nih.govmdpi.com | Identifies regions of the molecule where modifications may enhance activity. |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. nih.govnih.gov | Provides insights into binding interactions and helps to rank potential drug candidates. |
| Molecular Dynamics Simulation | Simulates the movement of a ligand-protein complex over time. nih.govnih.gov | Assesses the stability of the binding and identifies key dynamic interactions. |
| ADMET Prediction | In silico prediction of pharmacokinetic and toxicological properties. nih.gov | Helps to identify and deprioritize compounds with poor drug-like properties early in the discovery process. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for producing 3,4-dimethoxy-N-quinolin-2-ylbenzamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline and benzamide precursors. Key steps include:
-
Amide bond formation : Use coupling agents like EDCI/HOBt or DMAP in polar aprotic solvents (e.g., DMF) under nitrogen to minimize hydrolysis .
-
Methoxy group introduction : Protect reactive hydroxyl groups via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures >95% purity. Reaction yields improve with temperature control (0–25°C) and inert atmospheres .
Parameter Optimal Condition Impact on Yield/Purity Coupling agent EDCI/HOBt Maximizes amide bond efficiency Solvent DMF or THF Enhances reagent solubility Temperature 0–25°C Prevents side reactions
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C NMR for methoxy protons (δ 3.8–4.0 ppm) and quinoline aromatic signals (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping peaks .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ with <5 ppm error .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition via ADP-Glo™) to quantify IC₅₀ values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Data Interpretation : Compare results to structurally similar compounds (e.g., 4-fluorobenzamide derivatives) to identify activity trends .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Address discrepancies through:
- Batch consistency checks : Verify purity (HPLC ≥98%) and stability (e.g., degradation under light/humidity) .
- Assay standardization : Replicate experiments using identical cell lines/passage numbers and control for solvent effects (e.g., DMSO ≤0.1%) .
- Meta-analysis : Compare datasets from PubChem and independent studies to identify outliers .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular modeling workflows:
- Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cytochrome P450) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with quinoline-N) using Discovery Studio .
Q. How do reaction intermediates influence the scalability of synthesis?
- Methodological Answer : Optimize intermediates via:
-
Kinetic studies : Monitor reaction progress (TLC/GC-MS) to isolate unstable intermediates (e.g., nitrobenzamide precursors) .
-
Green chemistry : Replace toxic solvents (DMF → cyclopentyl methyl ether) and reduce steps via one-pot synthesis .
-
Scale-up challenges : Address exothermic reactions using flow chemistry reactors for safer temperature control .
Intermediate Critical Issue Mitigation Strategy Nitro-substituted benzamide Thermal instability Low-temperature isolation (−20°C) Methoxyquinoline derivative Low solubility Sonication during crystallization
Data Contradictions and Validation
- vs. 3 : Conflicting reports on amide bond stability under basic conditions. Resolution: Re-evaluate pH-dependent degradation using LC-MS .
- vs. 10 : Discrepancies in cytotoxicity IC₅₀ values. Resolution: Standardize cell culture conditions and validate via blind assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
